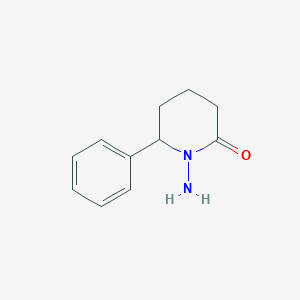

1-Amino-6-phenylpiperidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-amino-6-phenylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBOMPLEAJZCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 1 Amino 6 Phenylpiperidin 2 One

Reactions Involving the Lactam Carbonyl Moiety

The lactam ring contains a carbonyl group that is susceptible to nucleophilic attack and redox reactions. These transformations can lead to ring-opening or modification of the carbonyl functionality.

Nucleophilic Acyl Substitution Reactions

The carbonyl group of the lactam in 1-amino-6-phenylpiperidin-2-one can undergo nucleophilic acyl substitution, although the intramolecular nature of the amide bond within the ring can influence reactivity compared to acyclic amides. Reactions such as hydrolysis, aminolysis, and alcoholysis can lead to the cleavage of the lactam ring. dokumen.pub

A significant reaction in this class is the selective C–N bond cleavage through reduction. For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to reduce 1-phenylpiperidin-2-one (B1595996) to the corresponding amino alcohol. acs.org This method is notable for its high chemoselectivity, favoring C-N bond scission over C-O bond cleavage, which is a common pathway in amide reductions. acs.org Mechanistic studies suggest that the coordination of the samarium species to both the carbonyl oxygen and the nitrogen atom of the tetrahedral intermediate facilitates the selective C-N bond cleavage. acs.org

| Reagent System | Substrate | Product Type | Selectivity (C-N vs. C-O cleavage) | Yield |

| SmI₂/Et₃N/H₂O | 1-phenylpiperidin-2-one | Amino alcohol | >95:5 | 96% acs.org |

Reductions and Oxidations

Beyond the reductive C-N bond cleavage, the lactam carbonyl can be targeted by other reducing agents. While specific examples for this compound are not extensively documented, related piperidinone structures undergo various transformations. For example, reduction of the ketone group in piperidin-4-one derivatives to an alcohol is a common synthetic step.

Oxidation reactions at the lactam are less common. However, related piperidin-4-ones can be oxidized to the corresponding α,β-unsaturated ketones (vinylogous amides) using reagents like iodoxybenzoic acid (IBX). d-nb.info Such a reaction on this compound would introduce a double bond within the lactam ring, further functionalizing the core structure.

Transformations at the C1 Amino Group

The primary amino group at the N1 position is a key site for derivatization, allowing for the introduction of various substituents through acylation, alkylation, and condensation reactions.

Acylation Reactions (e.g., with amino acids)

The N1-amino group can readily undergo acylation with acylating agents such as acid chlorides and anhydrides. This reaction forms an N-acyl derivative, effectively coupling a new moiety to the piperidinone core. The acylation can also be performed with amino acids, which involves the formation of a new amide (peptide) bond. libretexts.org This process typically requires activation of the amino acid's carboxylic acid group. researchgate.net The stability of the resulting acyl linkage is a critical factor in such reactions. nih.gov

While direct examples of acylation on this compound are not prevalent in the provided literature, the general reactivity of amines suggests this transformation is feasible. cymitquimica.com In related systems, acylation of secondary piperidine (B6355638) nitrogens has been reported, though the success can be dependent on the specific reagents and steric environment. d-nb.info

Alkylation Reactions

Alkylation of the N1-amino group is a viable method for introducing alkyl or aryl groups. Amines are known to participate in various alkylation reactions. cymitquimica.com For instance, palladium-catalyzed allylic alkylations have been successfully performed with chiral chelated α-aminoketone enolates to produce highly substituted piperidines with excellent diastereoselectivity. nih.gov This highlights the potential for stereoselective modifications at or near the piperidine ring. The stereochemical outcome of such reactions is often controlled by the geometry of the enolate and the steric bulk of the side chains. nih.gov

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). wikipedia.org These reactions are fundamental in organic synthesis for building more complex molecular frameworks.

In related piperidin-4-one systems, condensation with reagents like thiosemicarbazide (B42300) is a well-established method to synthesize thiosemicarbazone derivatives. biomedpharmajournal.orgrdd.edu.iq This type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A similar reaction pathway can be envisioned for this compound reacting with various carbonyl-containing compounds. Condensation reactions involving amino acids are particularly significant as they form the basis of peptide synthesis. libretexts.org

| Reactant | Reaction Type | Product | Reference |

| Aldehyde/Ketone | Imine Formation | Schiff Base | wikipedia.org |

| Thiosemicarbazide | Condensation | Thiosemicarbazone | biomedpharmajournal.orgrdd.edu.iq |

| Amino Acid | Peptide Bond Formation | Dipeptide Derivative | libretexts.org |

Reactivity of the Piperidinone Ring System

The piperidinone ring, a six-membered lactam, is a core structural feature that governs a significant portion of the molecule's reactivity. Its chemical behavior is primarily centered around the amide bond's stability and the potential for reactions at the nitrogen and carbon atoms of the ring.

The α-aryl lactam structure of this compound makes it susceptible to ring-opening reactions, particularly under acidic conditions. Studies on the closely related 6-phenyl-piperidin-2-one have demonstrated that strong acids, such as triflic acid (TfOH), can mediate the cleavage of the endocyclic amide bond. rsc.org This process typically involves protonation of the lactam carbonyl, which activates the ring towards nucleophilic attack. The subsequent cleavage of the C-N bond leads to the formation of an open-chain amino acid derivative.

In the presence of a suitable nucleophile, such as benzene (B151609), this ring-opening can be followed by an intermolecular reaction. For instance, the TfOH-mediated reaction of 6-phenyl-piperidin-2-one in benzene can yield 6,6-diphenylhexanoic acid amide. rsc.org The presence of the 1-amino group, a hydrazine (B178648) moiety, is expected to influence the electron density and basicity of the lactam nitrogen, potentially altering the conditions required for and the outcome of such ring-opening reactions.

The piperidinone ring system offers several sites for substitution reactions. The 1-amino group is a primary site of reactivity. As a nucleophilic hydrazine derivative, it can readily react with various electrophiles. For example, it can undergo acylation, alkylation, and condensation with aldehydes and ketones to form the corresponding hydrazones.

Furthermore, the nitrogen atom of the piperidinone ring itself, being part of a lactam, can participate in reactions. While the N-amino group is the more reactive nucleophilic center, derivatization at this position can be a key transformation. The methylene (B1212753) groups within the piperidinone ring can also undergo substitution, although this typically requires the formation of an enolate or a related reactive intermediate under basic conditions.

Electrophilic and Nucleophilic Reactions of the Phenyl Substituent

The phenyl group at the C6 position is subject to electrophilic and nucleophilic aromatic substitution reactions, with its reactivity being modulated by the attached piperidinone ring.

Electrophilic Aromatic Substitution: The piperidinone ring, connected to the phenyl ring via a carbon atom, generally acts as an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic attack compared to benzene. openstax.org Consequently, reactions like nitration, halogenation, and Friedel-Crafts reactions require more vigorous conditions. chemistrysteps.comchemistry.coach The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta position. openstax.org The electrostatic potential map of a substituted benzene would show a less electron-rich (more positive) ring when an electron-withdrawing group is present. openstax.org

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (like a nitro group) at positions ortho or para to a suitable leaving group (such as a halide). govtpgcdatia.ac.inopenstax.org In the case of this compound, the unsubstituted phenyl ring is not activated for standard SNAr reactions. However, if a leaving group were present on the phenyl ring, the piperidinone moiety's electron-withdrawing effect would facilitate nucleophilic attack, directing it to the ortho and para positions relative to the leaving group. openstax.org

Detailed Mechanistic Studies of Key Chemical Transformations

Mechanistic insights into the transformations of the this compound framework come from studies of related systems.

One of the fundamental reactions is the acid-mediated ring-opening . The proposed mechanism involves the following steps:

Protonation of the lactam carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon.

Intramolecular cleavage of the C6-N1 bond, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate.

This electrophilic intermediate can then be trapped by a nucleophile. In the presence of benzene, a Friedel-Crafts-type reaction occurs where the benzene attacks the carbocation at C6, leading to a diarylated acyclic amide product after deprotonation. rsc.org

Another relevant area of mechanistic study involves radical-mediated reactions . While often studied in the context of synthesis, these mechanisms reveal inherent reactivity patterns. For instance, the formation of related piperidinone rings has been achieved through a photoenzymatic platform that generates nitrogen-centered radicals. uoanbar.edu.iq This suggests that under appropriate conditions, the nitrogen atom of the lactam in this compound could potentially participate in radical transformations.

Furthermore, the reactivity of the N-amino group has been explored. Lead tetra-acetate oxidation of N-amino-lactams can generate N-nitrenes, which are highly reactive intermediates capable of undergoing various subsequent reactions, including fragmentation. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Amino 6 Phenylpiperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and dynamic processes within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to determine the chemical environment of each atom, their proximity, and through-bond connectivity.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.

For 1-Amino-6-phenylpiperidin-2-one, the ¹H NMR spectrum would display distinct signals for the protons on the phenyl group, the piperidinone ring, and the amino group. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The protons on the piperidinone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The methine proton at the C6 position, being adjacent to the phenyl group and a nitrogen atom, would likely resonate at a distinct chemical shift. The two protons of the primary amino group (-NH₂) may appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | - |

| H6 (CH-Ph) | 4.50 - 4.80 | Doublet of Doublets | 4.0, 8.0 |

| H3 (CH₂) | 2.30 - 2.50 | Multiplet | - |

| H4 (CH₂) | 1.80 - 2.00 | Multiplet | - |

| H5 (CH₂) | 2.00 - 2.20 | Multiplet | - |

| NH₂ | 3.50 - 4.50 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C2) of the lactam ring is expected to be the most deshielded, appearing significantly downfield (δ ~170 ppm). mdpi.com The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). The aliphatic carbons of the piperidinone ring (C3, C4, C5, and C6) would appear in the upfield region, with their specific shifts influenced by their proximity to the nitrogen atoms and the phenyl group. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| Phenyl-C (quaternary) | 138 - 142 |

| Phenyl-C (CH) | 125 - 130 |

| C6 (CH-Ph) | 55 - 60 |

| C3 (CH₂) | 30 - 35 |

| C4 (CH₂) | 20 - 25 |

| C5 (CH₂) | 28 - 33 |

Two-dimensional (2D) NMR experiments provide correlation maps that reveal relationships between different nuclei, which is indispensable for unambiguously assigning complex spectra and determining stereochemistry. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidinone ring (e.g., between H5 and H6, H5 and H4, etc.), helping to trace the connectivity of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.netyoutube.com This technique is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For example, the proton signal assigned to H6 would show a cross-peak with the carbon signal for C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com HMBC is vital for piecing together molecular fragments. For instance, it could show a correlation from the H6 proton to the carbonyl carbon (C2) and to the carbons of the phenyl ring, confirming the placement of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformation. For example, NOESY could reveal through-space interactions between the H6 proton and the protons on one face of the phenyl ring, providing insight into the ring's preferred orientation.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. echemcom.com It would reveal the conformation of the piperidinone ring, which is expected to adopt a chair or twist-boat conformation. researchgate.net Furthermore, the analysis would define the relative stereochemistry at the C6 chiral center and the orientation of the phenyl and amino substituents (i.e., whether they are in axial or equatorial positions). The crystal packing analysis would also shed light on intermolecular interactions, such as hydrogen bonding involving the amino group and the lactam carbonyl, which govern the solid-state architecture. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups. A strong, sharp absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O (amide) stretching vibration of the lactam ring. The N-H stretching vibrations of the primary amino group would appear as one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com C-H stretching vibrations from the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. researchgate.net It is particularly sensitive to non-polar bonds. The spectrum would show characteristic bands for the phenyl ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹) and C-C stretching vibrations within the piperidinone ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | FT-IR | 3300 - 3500 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |

| C=O Stretch (Lactam) | FT-IR | 1650 - 1680 |

| C=C Stretch (Aromatic) | FT-IR, Raman | 1450 - 1600 |

| N-H Bend (Amino) | FT-IR | 1590 - 1650 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with extremely high accuracy. chemrxiv.org By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, confirming the identity of the compound. nih.gov

For this compound (C₁₁H₁₄N₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ would be precisely determined. The observed mass from an HRMS experiment would be expected to match this theoretical value within a very small margin of error (typically < 5 ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a series of daughter ions are produced. Analyzing these fragments provides structural information that corroborates the proposed connectivity. Common fragmentation pathways for this compound might include the loss of the amino group (-NH₂), cleavage of the piperidinone ring, or loss of the phenyl group.

Table 4: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 |

| [M-NH₂]⁺ | C₁₁H₁₂O⁺ | 160.0888 |

| [M-C₆H₅]⁺ | C₅H₉N₂O⁺ | 113.0715 |

Computational and Theoretical Investigations of 1 Amino 6 Phenylpiperidin 2 One

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing scientists to predict how a ligand (like 1-Amino-6-phenylpiperidin-2-one) might interact with a biological target, typically a protein or enzyme. semanticscholar.orgnih.gov These simulations provide insights into the binding compatibility and potential efficacy of a compound before it is synthesized, saving significant time and resources.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves placing the ligand into the active site of a protein and evaluating the interaction energy for numerous possible conformations. The resulting "binding score" or "binding affinity" (often measured in kcal/mol) estimates the strength of the interaction.

For piperidine (B6355638) derivatives, docking studies have been crucial in identifying key interactions. For example, in studies of inhibitors for acetylcholinesterase (AChE), a key target in neurodegenerative diseases, docking reveals how the piperidine ring and its substituents fit into the enzyme's active site. semanticscholar.org Similarly, docking simulations of piperidine derivatives with the myeloid differentiation factor 88 (MyD88) have shown how these compounds can bind to and disrupt protein-protein interactions. nih.gov In the context of this compound, the phenyl group could engage in π-π stacking or hydrophobic interactions, while the amino and carbonyl groups could form critical hydrogen bonds with amino acid residues in a target's active site.

Table 1: Example of Molecular Docking Results for a Piperidine Derivative (Note: This data is illustrative for a related compound, as specific docking studies for this compound are not available in the cited literature.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (InhA) | -11.86 | ILE867, ALA919, PHE911, MET917 |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Human DNA Topoisomerase II | -11.60 | HIS497, LEU666 |

Data sourced from a study on a benzylpiperidin-4-one derivative to illustrate typical docking results. tandfonline.com

Structure-Activity Relationship (SAR) studies explore how modifying a molecule's structure affects its biological activity. Docking simulations are a powerful tool for rationalizing SAR. By comparing the docking poses and binding energies of a series of related compounds, researchers can understand why certain structural modifications enhance or diminish activity.

For instance, studies on various 2-piperidone (B129406) derivatives have shown that adding or changing substituents can significantly impact their ability to inhibit Aβ aggregation, a process linked to Alzheimer's disease. nih.gov Docking can reveal that a new functional group may introduce a favorable hydrogen bond or, conversely, cause a steric clash that prevents optimal binding. nih.gov For this compound, SAR studies would involve computationally modeling derivatives where the phenyl ring is substituted or the amino group is modified, and then using docking to predict how these changes influence binding to a specific target.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties based on its electronic structure. researchgate.netnih.gov DFT is used to calculate optimized molecular geometries, electronic energies, and various chemical descriptors that govern a molecule's stability and reactivity. tandfonline.comekb.eg

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its chemical behavior. Key parameters include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions like hydrogen bonding. researchgate.net For this compound, the carbonyl oxygen would be an electron-rich site, while the N-amino protons would be electron-poor.

Table 2: Example of DFT-Calculated Electronic Properties (Note: This data is for an illustrative piperidine derivative, as specific DFT data for this compound is not available in the cited literature.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.02 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.98 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.04 eV | Relates to chemical stability and low reactivity. |

| Dipole Moment | 4.48 Debye | Indicates the polarity of the molecule. |

Data sourced from a DFT study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one to illustrate typical electronic parameters. tandfonline.com

Quantum chemistry can model entire reaction pathways, including the structures of transition states and intermediates. This allows for the prediction of reaction outcomes and the rational design of synthetic routes. For this compound, DFT could be used to explore its reactivity, for example, by modeling its behavior in acylation or alkylation reactions at the N-amino group. Such calculations help in optimizing reaction conditions by predicting the most energetically favorable pathway, potentially reducing trial-and-error in the laboratory.

A molecule's three-dimensional shape (conformation) is critical to its function. The piperidine ring is not planar and can adopt several conformations, such as the lower-energy "chair" form and higher-energy "boat" or "twist-boat" forms. researchgate.net The orientation of substituents (axial vs. equatorial) also significantly impacts the molecule's shape and stability.

Computational methods are used to perform a conformational analysis, systematically exploring all possible shapes of a molecule to find the most stable, lowest-energy conformer. researchgate.net For this compound, this analysis would determine the preferred conformation of the piperidine ring and the spatial arrangement of the phenyl and amino groups. This information is essential for accurate molecular docking, as the ligand's lowest-energy conformation is often the one that binds to a biological target. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide significant insights into its conformational space and flexibility, which are crucial for understanding its interaction with biological targets. mdpi.com

MD simulations track the atomic movements of a molecule by solving Newton's equations of motion, allowing researchers to observe changes in conformation and the stability of different poses. nih.govnih.gov These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water to mimic physiological conditions. nih.gov The stability of the molecule's structure during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD indicates that the molecule has reached an equilibrium state. mdpi.com

Another critical parameter derived from MD simulations is the root-mean-square fluctuation (RMSF), which measures the fluctuation of each atom around its average position. nih.gov This analysis helps to identify the more flexible or rigid regions of the compound. For this compound, the piperidin-2-one ring is expected to have a degree of rigidity, while the phenyl and amino substituents may exhibit greater flexibility. The conformational preferences of the piperidine ring, such as chair, boat, or twist-boat conformations, can also be analyzed. researchgate.net

The binding free energy between the ligand and a target protein can also be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com This provides a theoretical estimation of the binding affinity.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value | Description |

| Simulation Time | 200 ns | The total time over which the molecular motion is simulated. mdpi.com |

| Average RMSD | 1.5 Å | A measure of the average change in displacement of atoms, indicating structural stability. mdpi.com |

| Average RMSF | 2.0 Å | Indicates the flexibility of different parts of the molecule. nih.gov |

| Predominant Conformation | Chair | The most stable conformation of the piperidine ring observed during the simulation. researchgate.net |

| Binding Free Energy (ΔG) | -7.5 kcal/mol | A theoretical estimation of the binding affinity to a hypothetical receptor. nih.gov |

This table is illustrative and based on typical values for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. brieflands.comresearchgate.net For a compound like this compound, QSAR models can be developed to predict its in vitro biological activity, such as its inhibitory potential against a specific enzyme or its cytotoxicity against cancer cell lines. brieflands.comresearchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities. brieflands.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical properties. tandfonline.com

Commonly used descriptors in QSAR studies of piperidine derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kappa shape indices). tandfonline.com

Geometrical descriptors: These relate to the 3D shape of the molecule. brieflands.com

Electronic descriptors: These describe the electronic properties, such as HOMO and LUMO energies. nih.gov

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR). nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity. brieflands.comtandfonline.com The predictive power of the QSAR model is evaluated using internal and external validation techniques, with statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. brieflands.com

Table 2: Illustrative Descriptors for a QSAR Model of this compound Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP | Physicochemical | Relates to the compound's ability to cross cell membranes. nih.gov |

| Wiener Index | Topological | Describes the molecular branching and size. tandfonline.com |

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons. nih.gov |

| Molecular Weight | Physicochemical | Influences the overall size and steric interactions. |

This table is illustrative and based on common descriptors used in QSAR studies of similar compounds.

Table 3: Hypothetical QSAR Model for In Vitro Activity

| Statistical Parameter | Value | Description |

| R² | 0.85 | The proportion of the variance in the biological activity that is predictable from the descriptors. researchgate.net |

| Q² (LOO) | 0.78 | A measure of the model's internal predictive ability, determined by leave-one-out cross-validation. researchgate.net |

| RMSE | 0.25 | The standard deviation of the residuals (prediction errors). researchgate.net |

This table presents hypothetical statistical values for a robust QSAR model.

Biological and Pharmacological Research: Mechanistic Insights of 1 Amino 6 Phenylpiperidin 2 One and Its Analogues

Elucidation of Molecular Target Interactions

The therapeutic potential of 1-amino-6-phenylpiperidin-2-one and its derivatives is underpinned by their ability to interact with specific biological molecules. Detailed studies have focused on their engagement with enzymes and receptors, revealing the molecular basis for their pharmacological effects.

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in various physiological and pathological processes.

Arginase: Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), and plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. semanticscholar.orgepo.org Dysregulation of arginase activity is associated with cardiovascular diseases, cancer, and autoimmune disorders. nedp.comresearchgate.net While direct inhibitory data for this compound on arginase is not extensively documented, the broader class of piperidine-containing compounds has been explored for arginase inhibition. epo.orgnedp.com For instance, certain boron-containing compounds with piperidine-like scaffolds have been identified as potent arginase inhibitors. epo.orgnih.gov The development of these inhibitors often focuses on mimicking the tetrahedral transition state of the arginase-catalyzed reaction. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). peerj.comwikipedia.org Its inhibition is a primary therapeutic strategy for Alzheimer's disease. peerj.com Butyrylcholinesterase, while having a less defined physiological role, can also hydrolyze acetylcholine and is a target for some inhibitors. nih.govnih.gov

A number of piperidine (B6355638) and piperidinone analogues have demonstrated inhibitory activity against both AChE and BChE. For example, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which contain a substituted piperidine ring, have shown potent inhibition of AChE and moderate inhibition of BuChE. mdpi.com Specifically, some compounds in this series exhibited IC50 values for AChE in the nanomolar range. mdpi.com Another study on coumarin (B35378) derivatives linked to a 4-phenylpiperazine moiety, structurally related to the phenylpiperidine core, also reported significant AChE inhibitory activity. nih.gov The mechanism of inhibition often involves interaction with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov

Receptor Binding Assays and Selectivity Profiling

The interaction of this compound analogues with specific receptors has been a significant area of research, particularly focusing on sigma receptors and the neurokinin-1 receptor.

Sigma Receptors (σR): Sigma receptors, classified into σ1 and σ2 subtypes, are non-opioid, non-GPCR transmembrane proteins primarily located in the endoplasmic reticulum. mdpi.com They are implicated in a variety of neurological disorders and are overexpressed in several types of cancer cells. mdpi.commdpi.com Ligands for sigma receptors typically feature two hydrophobic regions and a basic nitrogen atom. mdpi.com

Several studies have highlighted the affinity of phenylpiperidine derivatives for sigma receptors. For instance, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate showed high affinity for σ1 receptors with a Ki value of 1.5 nM and exhibited significant selectivity over the σ2 subtype. acs.orgresearchgate.net Another series of compounds with a 1-benzylpiperidine (B1218667) moiety also demonstrated high affinity for the σ1 receptor. mdpi.com The binding affinity is influenced by the nature of the substituents on the piperidine ring and the linker connecting it to other parts of the molecule. mdpi.com

Neurokinin-1 (NK1) Receptor: The NK1 receptor is the primary receptor for the neuropeptide Substance P (SP) and is involved in pain transmission, inflammation, and mood disorders. academie-sciences.frphysiology.org Antagonists of the NK1 receptor have been investigated for their therapeutic potential in these areas. nih.gov

The piperidinone scaffold is a key structural feature in some potent NK1 receptor antagonists. academie-sciences.frresearchgate.net For example, compounds incorporating a 6-phenylpiperidin-2-one-5-carboxylic acid moiety have been synthesized and evaluated as NK1 receptor antagonists. researchgate.net The structural similarity of these compounds to known SP antagonists suggests a competitive binding mechanism at the receptor. academie-sciences.fr

Mechanistic Investigations of Ligand-Protein Interactions

Understanding the precise interactions between ligands and their protein targets is crucial for rational drug design. For piperidine-based compounds, these interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the context of enzyme inhibition, for example, the interaction of inhibitors with acetylcholinesterase often involves the piperidine nitrogen forming a hydrogen bond or an ionic interaction with amino acid residues in the active site gorge, such as aspartate or glutamate. peerj.com The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan and tyrosine within the active site. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

SAR studies are fundamental to understanding how chemical structure influences biological activity. For this compound and its analogues, these studies have provided a roadmap for optimizing potency and selectivity.

Influence of Substituent Variations on Binding and Activity

The biological activity of phenylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings.

In a study of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. nih.govacs.org Further modification of a morpholine (B109124) substituent to a more polar (S)-3-hydroxypyrrolidine led to a tenfold increase in activity, highlighting the importance of both conformational rigidity and polarity. nih.govacs.org

For farnesyltransferase inhibitors based on a piperidin-2-one core, the substituents at the N-1, C-4, C-5, and C-6 positions were all found to be important for activity. acs.org For instance, a nitro group at the C-5 position was crucial, and its reduction led to inactive compounds. acs.org Variations in the phenyl group at C-4 also significantly impacted potency. acs.org

In the case of sigma receptor ligands, the length of the linker between the 1-benzylpiperidine moiety and a pyridine (B92270) ring was found to be critical for σ1 receptor affinity, with an ethylamino or propylamino linker showing higher affinity than a direct amino linkage. mdpi.com

Stereochemical Dependence of Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. For many phenylpiperidine-based compounds, the biological activity is highly dependent on stereochemistry.

In the development of NAPE-PLD inhibitors, the (S)-enantiomer of the 3-phenylpiperidine (B1330008) moiety was found to be more potent than the (R)-enantiomer. nih.govacs.org This stereoselectivity suggests a specific orientation of the phenyl group is required for optimal interaction with the enzyme's binding site.

Similarly, for piperidine-based farnesyltransferase inhibitors, optical resolution revealed that the (+)-enantiomers were significantly more potent than the (-)-enantiomers. acs.org This indicates a clear stereochemical preference for the enzyme.

The stereochemistry of substituents on the piperidine ring itself can also dictate the preferred conformation of the ring (e.g., chair or skew-boat), which in turn affects how the molecule presents its pharmacophoric groups to the target protein. cdnsciencepub.com

Role of the Piperidinone Ring Conformation

The three-dimensional structure of the piperidinone ring is a critical determinant of the biological activity of its derivatives. The spatial arrangement of substituents, dictated by the ring's conformation, governs how the molecule interacts with biological targets like enzymes and receptors. The piperidinone ring, a six-membered lactam, typically adopts conformations that minimize steric and electronic repulsions, with chair and boat forms being the most significant.

Research into a series of piperidone analogues has revealed that the conformation is heavily influenced by the nature and position of substituents. beilstein-journals.org For instance, studies using NMR spectroscopy and X-ray diffraction have shown that while some bicyclic piperidones adopt a chair-chair conformation, others, particularly those with specific substitutions on the nitrogen atom, favor a chair-boat conformation. beilstein-journals.org In solution, the conformation of these rings can be determined by analyzing nuclear Overhauser effect (nOe) values and 3J H,H coupling constants. beilstein-journals.org

Table 1: Conformation of Various Piperidone Analogues

| Compound Class | Substituents | Observed Conformation | Method | Reference |

|---|---|---|---|---|

| 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Methyl group on one nitrogen | Chair-boat | NMR, X-ray Diffraction | beilstein-journals.org |

| 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones | Phenyl rings in equatorial positions | Chair-chair | NMR | beilstein-journals.org |

| N-acyl-2r,6c-diphenylpiperidin-4-one oximes | Isopropyl group on nitrogen | Boat conformation (solid state) | X-ray Diffraction | researchgate.net |

| Fully substituted dihydropyridone | Axial C-2 and C-6 substituents | All-axial conformation | Inferred from reduction stereoselectivity | nih.gov |

In Vitro Cellular Pathway Modulation Studies

The piperidinone scaffold is a key structural motif in molecules designed to modulate cellular signaling pathways. While specific studies on the direct cellular pathway modulation by this compound are not extensively documented, research on its analogues provides insight into the potential mechanisms of action.

Piperidine derivatives have been investigated for their ability to interfere with biochemical cascades, particularly those involved in immunological responses. For example, certain fluorinated piperidine analogues have been evaluated for their ability to selectively modulate the JAK/STAT signaling pathway. researchgate.net This pathway is a crucial cascade for a variety of cytokines and growth factors, and its modulation can have significant therapeutic implications. One analogue demonstrated functional selectivity, preferentially modulating a JAK3/JAK1-dependent pathway stimulated by interleukin-2 (B1167480) (IL-2) over a JAK1/JAK2/Tyk2-dependent pathway stimulated by IL-6. researchgate.net Such selectivity highlights how specific chemical modifications to the piperidine ring can fine-tune interactions with protein kinases, leading to precise modulation of downstream cellular events. The ability of these compounds to act as allosteric modulators allows for a nuanced control over receptor and enzyme function. nih.gov

Cell-free systems offer a powerful platform for studying enzyme inhibition and other molecular interactions without the complexity of a cellular environment. beilstein-journals.org These in vitro systems allow for the direct assessment of a compound's effect on a purified or synthesized enzyme, providing clear mechanistic data. sigmaaldrich.com Cell-free protein synthesis (CFPS) can be used to rapidly produce a target enzyme, which is then used in an activity assay with the compound of interest. nih.govsartorius.com

This methodology is highly applicable for screening piperidinone analogues for their inhibitory potential against various enzymes. For instance, a cell-free drug susceptibility assay has been developed to evaluate the resistance of HIV-1 protease to inhibitors. frontiersin.org In such a system, the protease enzyme is synthesized in a wheat germ cell-free system directly from a PCR product. Its activity is then measured in the presence of various concentrations of an inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50). frontiersin.org This approach is rapid, non-infectious, and provides reliable phenotypic information. frontiersin.org Similarly, cell-free systems are used to screen for inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. nih.gov The direct interaction between the inhibitor and the enzyme can be quantified, elucidating the molecular basis for the compound's potency and selectivity. nih.gov

Broad Spectrum In Vitro Biological Screenings

Analogues of this compound and other piperidinone-containing structures have been subjected to a wide array of in vitro biological screenings. These studies have revealed a diverse pharmacological profile, with activities ranging from antimicrobial to enzyme inhibition. The piperidine nucleus is a common feature in many biologically active compounds, making it a privileged scaffold in medicinal chemistry. researchgate.netscispace.commdpi.com

These screenings have identified promising activities for various derivatives:

Antihistamine Activity: The piperidine ring is a structural component of many antihistamine drugs. nih.gov Studies on N-(4-piperidinyl)-1H-benzimidazol-2-amines have demonstrated potent in vivo antihistaminic activity by evaluating their ability to counteract histamine-induced effects. nih.gov The phenylethyl derivatives, in particular, showed strong oral activity. nih.gov Other research has focused on quinazolinone derivatives fused with a triazole ring and substituted with a pyridinyl group, identifying compounds with significant H1-antihistaminic properties that were more potent than the reference drug chlorpheniramine (B86927) maleate. bioline.org.br Histamine exerts its effects through multiple receptors (H1, H2, H3, H4), and is a key mediator in allergic responses like rhinitis and urticaria. archivesofmedicalscience.com

ACE Inhibition: Certain piperidinone derivatives have shown potential as Angiotensin-Converting Enzyme (ACE) inhibitors. academie-sciences.fr ACE is a zinc-containing enzyme that plays a critical role in the renin-angiotensin system, which regulates blood pressure. scholarsresearchlibrary.com The design of ACE inhibitors often involves creating structures that mimic the C-terminal carboxylate of ACE substrates, a role that a carboxyl-functionalized piperidinone ring can play. academie-sciences.frscholarsresearchlibrary.com Studies on N-substituted tripeptide inhibitors have shown that incorporating specific ring structures can lead to highly potent inhibition at nanomolar levels. nih.gov

Antifungal Activity: Various piperidinone derivatives have been tested against fungal pathogens. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antifungal activity against species like M. gypseum, M. canis, and C. albicans. biomedpharmajournal.org In some cases, the addition of a thiosemicarbazone moiety enhanced the antifungal properties compared to the parent piperidin-4-one. biomedpharmajournal.org Other studies have explored piperidine derivatives against the rice blast pathogen Magnaporthe oryzae, demonstrating potent fungicidal activity. nih.gov The mechanism can involve disruption of the fungal plasma membrane. nih.gov

Antibacterial Activity: The antibacterial potential of piperidinone-based compounds is well-documented. researchgate.net For example, 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones showed good activity against bacteria such as Staphylococcus aureus and E. coli when compared with ampicillin (B1664943). biomedpharmajournal.org Novel fluoroquinolone derivatives incorporating a piperidine moiety have also been synthesized and shown to have considerable activity against MTB H37Rv and methicillin-sensitive Staphylococcus aureus. nih.gov Furthermore, cyclic α-aminophosphonates derived from piperidine precursors have demonstrated high antibacterial activity against Klebsiella pneumonia and E. coli. biomedres.us

Antioxidant Activity: The piperidine nucleus is found in compounds with significant antioxidant properties. scispace.com Thiazole-based piperidinone oximes have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.net The antioxidant activity was found to be influenced by the electronic effects of substituents on the phenyl rings of the piperidinone skeleton. researchgate.net It is suggested that the radical dissipating ability of the attached thiazole (B1198619) ring, combined with the lipophilic nature of the piperidinone oxime, contributes to the observed antioxidant effects. researchgate.net A review of piperidine-containing compounds highlighted that diaryl substituted piperidinones showed a high antioxidant effect. scispace.com

Table 2: Summary of In Vitro Biological Activities of Piperidinone Analogues

| Activity Type | Compound/Analogue Class | Target/Pathogen | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antihistamine | N-(4-piperidinyl)-1H-benzimidazol-2-amines | Histamine H1 Receptor | Phenylethyl derivatives showed potent oral antihistamine properties in animal models. | nih.gov |

| 1-methyl-4-(pyridin-4-yl)- beilstein-journals.orgresearchgate.nettriazolo[4,3-a] quinazolin-5(4H)-one | Histamine H1 Receptor | Showed 72.85% protection against histamine-induced bronchospasm, more potent than chlorpheniramine maleate. | bioline.org.br | |

| ACE Inhibition | Piperidinone-based pseudopeptides | Angiotensin-Converting Enzyme (ACE) | Incorporation of an α-amino acid residue into the piperidinone ring gave rise to compounds with ACE inhibitory activity. | academie-sciences.fr |

| N-acyl tripeptides with indole (B1671886) ring | Angiotensin-Converting Enzyme (ACE) | Exhibited inhibitory activity at a nanomolar level and showed oral antihypertensive potency in rats. | nih.gov | |

| Antifungal | 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-one thiosemicarbazones | M. gypseum, M. canis, T. rubrum, C. albicans | Thiosemicarbazone derivatives showed significant antifungal activity compared to the parent piperidinones. | biomedpharmajournal.org |

| Thiazole-based piperidinone oximes | A. niger, C. albicans | Chloro-substituted phenyl ring derivatives showed outstanding antimicrobial activity. | researchgate.net | |

| Antibacterial | 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones | S. aureus, E. coli, B. subtilis | Showed good activity when compared with the standard drug ampicillin (MIC values reported). | biomedpharmajournal.org |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives | MTB H37Rv, S. aureus | Exhibited considerable activity with MICs as low as <0.008 µg/mL against S. aureus. | nih.gov | |

| Antioxidant | Thiazole-based piperidinone oximes | DPPH radical | Derivatives with hydroxy-methoxybenzylidene groups showed excellent antioxidant activity. | researchgate.net |

| Diaryl substituted piperidinones | Free radicals | Piperidinones showed a higher antioxidant effect compared to their corresponding isomeric alcohols. | scispace.com |

Future Research Directions and Advanced Academic Applications

Development of Next-Generation Synthetic Methodologies for Diversification

The synthesis of highly functionalized piperidines is a key area of research. researchgate.netacs.org Future efforts will likely focus on developing more efficient and versatile methods for the diversification of the 1-Amino-6-phenylpiperidin-2-one scaffold. Modern synthetic strategies that could be applied include:

Transition Metal-Catalyzed C-H Activation : This powerful technique could enable the direct functionalization of the phenyl ring or the piperidinone core, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.netacs.orgrsc.org For instance, palladium or rhodium catalysts could be employed to introduce new substituents at various positions, leading to a diverse library of derivatives. researchgate.netacs.org

Asymmetric Catalysis : Developing enantioselective methods for the synthesis of this compound is crucial. rsc.orgnih.gov Future research could explore the use of chiral catalysts, such as chiral phosphoric acids or metal-ligand complexes, to control the stereochemistry at the C6 position during ring formation. ntu.edu.sgnih.govacs.org

Multicomponent Reactions : Designing novel multicomponent reactions could provide a rapid and efficient way to assemble the this compound core or its derivatives in a single step from simple starting materials. nih.gov

Photocatalysis and Electrochemistry : These emerging techniques offer mild and selective ways to forge new bonds and could be applied to functionalize the piperidinone ring or its substituents. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precedents |

| C-H Activation | High atom economy, direct functionalization | Regio- and stereoselectivity control | Palladium and rhodium-catalyzed lactam synthesis researchgate.netresearchgate.net |

| Asymmetric Catalysis | Access to enantiopure compounds | Catalyst design and optimization | Chiral phosphoric acid-catalyzed lactam synthesis acs.org |

| Multicomponent Reactions | High efficiency, molecular diversity | Reaction design and optimization | Piperidine (B6355638) synthesis via MCRs nih.gov |

| Photocatalysis | Mild reaction conditions, unique reactivity | Substrate scope and scalability | Bicyclic piperidinone synthesis via cycloaddition nih.gov |

Exploration of Novel Chemical Reactivity and Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored chemical reactivity. Future research could focus on:

Ring-Opening and Ring-Expansion Reactions : The lactam ring could be selectively opened to generate functionalized acyclic amino acids or expanded to form medium-sized rings, which are of interest in medicinal chemistry. Catalytic methods for the stereocontrolled ring-opening of related lactams have been developed. rsc.orgrsc.org

Reactivity of the N-Amino Group : The exocyclic amino group can serve as a handle for a variety of transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems. Its reactivity could also be exploited in novel cyclization reactions. The synthesis of related N-amino lactams has been explored. acs.org

Domino and Cascade Reactions : The multiple functional groups could be orchestrated to participate in domino or cascade reactions, allowing for the rapid construction of complex molecular architectures from a simple starting material. nih.gov

Generation of Novel Intermediates : The compound could serve as a precursor to novel reactive intermediates, such as 3,4-piperidyne, which can be trapped to form a variety of annulated piperidines. nih.gov

Rational Design and Synthesis of Derivatives for Specific Mechanistic Probes

The this compound scaffold is well-suited for the rational design of molecular probes to study biological processes.

Fluorescent Probes : By attaching a fluorophore to the piperidinone backbone, it may be possible to create probes for bioimaging. researchgate.netrsc.org The design of such probes often involves a molecular rotor motif, where the fluorescence is enhanced upon binding to a target. nih.govacs.org

Affinity-Based Probes : The amino group can be used to attach tags, such as biotin (B1667282) or photoaffinity labels, to identify the binding partners of biologically active derivatives.

Mechanism-Based Inhibitors : Derivatives could be designed as mechanism-based inhibitors of specific enzymes, where the lactam ring acts as a reactive "warhead".

The design of these probes would be guided by structure-activity relationship (SAR) studies and computational modeling. researchgate.net

Application of this compound as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of this compound makes it a valuable building block for the asymmetric synthesis of more complex molecules, such as natural products and pharmaceuticals. acs.orgacs.orgacs.org

Synthesis of Alkaloids : Many piperidine-containing alkaloids could potentially be synthesized using enantiopure this compound as a starting material. acs.orgacs.org The stereocenter at C6 can be used to control the stereochemistry of subsequent transformations.

Scaffold for Drug Discovery : The piperidinone core is a privileged structure in medicinal chemistry. nih.gov Using this compound as a starting point, libraries of diverse compounds can be synthesized for high-throughput screening. nih.gov

Construction of Quaternary Stereocenters : The C3 position of the piperidinone ring could be functionalized to create all-carbon quaternary stereocenters, which are present in many biologically active molecules but are challenging to synthesize. bohrium.com

Table 2 highlights examples of complex molecules containing a piperidine or lactam core, suggesting potential synthetic targets for which this compound could serve as a precursor.

| Target Molecule Class | Key Structural Feature | Potential Synthetic Application of this compound |

| Indolizidine & Quinolizidine Alkaloids | Substituted piperidine ring | As a chiral precursor to the piperidine core acs.org |

| Aspidosperma Alkaloids | C3-quaternary piperidinone | Precursor for constructing the key quaternary center bohrium.comnih.gov |

| 3-Piperidinol Alkaloids | 2,6-disubstituted 3-hydroxypiperidine | A versatile starting material for various diastereomers acs.org |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery of new molecules and reactions. mdpi.comijrpr.comnih.gov

Predicting Reactivity and Selectivity : Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the outcome of reactions involving this compound, guiding experimental efforts. researchgate.net

Virtual Screening and Drug Design : Computational docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives against biological targets, prioritizing the synthesis of the most promising compounds. nih.gov

Structure-Based Design : If the structure of a biological target is known, computational methods can be used to design derivatives of this compound that have optimal binding affinity and selectivity. chemrxiv.org

An integrated workflow would involve iterative cycles of computational design, chemical synthesis, and biological testing to rapidly optimize the properties of new compounds based on the this compound scaffold. mdpi.com

Q & A

Q. How to ensure reproducibility of experimental results across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。